molecular formula C12H13N3O2 B8069019 AGN 192836

AGN 192836

Cat. No.: B8069019
M. Wt: 231.25 g/mol
InChI Key: NDFYRGCPDAFQDG-UHFFFAOYSA-N
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Description

AGN 192836 is a potent and selective α2 adrenergic agonist. It interacts with α2A, α2B, and α2C receptors, exhibiting EC50 values of 8.7, 41, and 6.6 nM, respectively . These receptors play essential roles in regulating various physiological processes.

Chemical Reactions Analysis

AGN 192836 undergoes various reactions, including oxidation, reduction, and substitution. While specific reagents and conditions remain undisclosed, further research could elucidate these details. The major products resulting from these reactions are also subject to investigation.

Scientific Research Applications

AGN 192836 finds applications across scientific disciplines:

Mechanism of Action

AGN 192836’s mechanism involves binding to α2 adrenergic receptors. These receptors modulate sympathetic nervous system activity, affecting blood pressure, neurotransmitter release, and other physiological responses. Further investigations are needed to uncover specific molecular targets and pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, AGN 192836’s uniqueness lies in its selectivity for α2A, α2B, and α2C receptors. Similar compounds may include other α2 adrenergic agonists, but this compound’s specific profile sets it apart.

Properties

IUPAC Name

N-(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-9(15-12-13-4-5-14-12)2-3-10-11(8)17-7-6-16-10/h2-5H,6-7H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFYRGCPDAFQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OCCO2)NC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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